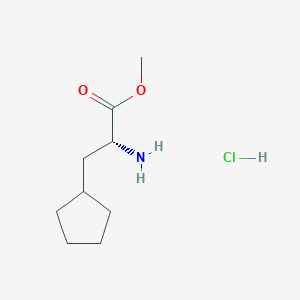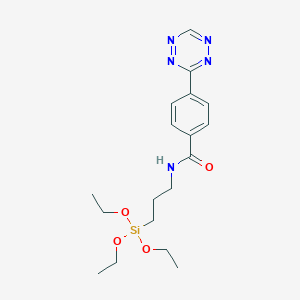
Tetrazine-PEG3-Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-PEG3-Biotin is a bioconjugation reagent that combines the functionalities of tetrazine, polyethylene glycol (PEG), and biotin. This compound is widely used in bioorthogonal chemistry, particularly in the inverse electron demand Diels-Alder (IEDDA) reactions. The tetrazine group reacts rapidly and selectively with strained alkenes and alkynes, making it a valuable tool for labeling and modifying biomolecules in a variety of scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG3-Biotin typically involves the following steps:
Synthesis of Tetrazine Derivative: The tetrazine moiety is synthesized through a series of reactions starting from hydrazine and nitriles, followed by cyclization to form the tetrazine ring.
PEGylation: The tetrazine derivative is then conjugated with a triethylene glycol (PEG3) spacer. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the PEG linkage.
Biotinylation: Finally, the PEGylated tetrazine is reacted with biotin, a well-known affinity probe for streptavidin, to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetrazine-PEG3-Biotin primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder (IEDDA) Reaction: This reaction occurs between the tetrazine group and strained alkenes or alkynes, forming a stable dihydropyridazine linkage. .
Common Reagents and Conditions:
Reagents: Strained alkenes (e.g., trans-cyclooctene) and alkynes.
Conditions: The IEDDA reaction typically occurs at room temperature in aqueous or organic solvents.
Major Products:
Aplicaciones Científicas De Investigación
Tetrazine-PEG3-Biotin has a wide range of applications in scientific research:
Chemistry: Used in bioorthogonal chemistry for the selective labeling and modification of biomolecules.
Biology: Employed in the study of protein-protein interactions, cellular imaging, and tracking of biomolecules in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of bioconjugates for various industrial processes .
Mecanismo De Acción
The mechanism of action of Tetrazine-PEG3-Biotin involves the rapid and selective reaction of the tetrazine group with strained alkenes or alkynes through the IEDDA reaction. This reaction forms a stable dihydropyridazine linkage, allowing for the efficient labeling and modification of biomolecules. The biotin moiety provides a strong affinity for streptavidin, enabling the capture and detection of the labeled biomolecules .
Comparación Con Compuestos Similares
Biotin-PEG4-Tetrazine: Similar to Tetrazine-PEG3-Biotin but with an additional PEG unit, providing increased solubility and flexibility.
TCO-PEG3-Biotin: Contains a trans-cyclooctene (TCO) moiety instead of tetrazine, used for similar bioorthogonal reactions but with different reactivity profiles
Uniqueness: this compound is unique due to its rapid and selective reactivity in the IEDDA reaction, making it highly efficient for bioorthogonal labeling. The combination of tetrazine, PEG, and biotin provides a versatile tool for various scientific applications, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
N-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-4-(1,2,4,5-tetrazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O6S/c38-25(6-2-1-5-24-26-23(19-44-24)34-29(40)35-26)30-11-3-13-41-15-17-43-18-16-42-14-4-12-31-28(39)22-9-7-21(8-10-22)27-36-32-20-33-37-27/h7-10,20,23-24,26H,1-6,11-19H2,(H,30,38)(H,31,39)(H2,34,35,40)/t23-,24-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSRWSXBRMTEML-GNKBHMEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)C3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-bromo-5-fluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B6290065.png)



![(3-(tert-Butoxy)-2',6'-diisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphane](/img/structure/B6290094.png)
![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)


![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)



